Benzyl N-[2-(difluoromethoxy)ethyl]carbamate
Description
Benzyl N-[2-(difluoromethoxy)ethyl]carbamate is a carbamate derivative characterized by a benzyloxycarbonyl group linked to an ethyl chain substituted with a difluoromethoxy (-OCHF₂) moiety. Carbamates are widely utilized in medicinal chemistry as protease inhibitors, prodrugs, and intermediates due to their stability and tunable reactivity. The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, though direct data on this compound remains speculative .
Properties
IUPAC Name |
benzyl N-[2-(difluoromethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c12-10(13)16-7-6-14-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDSDZBUKXSSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(difluoromethoxy)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(difluoromethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(difluoromethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[2-(difluoromethoxy)ethyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(difluoromethoxy)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethoxyethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Electronic Effects
- Difluoromethoxy vs. Hydroxyethoxy : The -OCHF₂ group introduces electron-withdrawing effects and increased lipophilicity compared to the hydrophilic -OCH₂CH₂OH group in . This could reduce metabolic oxidation, enhancing bioavailability .
- Bromo vs. Boronate : Bromine () facilitates nucleophilic substitution reactions, while boronates () enable cross-coupling reactions in synthetic chemistry. Difluoromethoxy lacks such reactivity but offers steric and electronic modulation .
Biological Activity
Benzyl N-[2-(difluoromethoxy)ethyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety, with a difluoromethoxy substituent on the ethyl chain. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related carbamate derivatives demonstrate activity against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganisms Tested | Activity Observed |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity |
| This compound | Not directly tested but structurally similar | Anticipated antimicrobial effects |
Anticancer Properties
The anticancer potential of this compound is supported by preliminary studies indicating its ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell wall synthesis in bacteria and apoptotic pathways in cancer cells.
- Interaction with Molecular Targets : The thiazepane ring and carbamate group may interact with specific receptors or enzymes, leading to altered cellular responses.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for Benzyl N-[2-(difluoromethoxy)ethyl]carbamate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling benzyl chloroformate with 2-(difluoromethoxy)ethylamine. Key steps include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
- Temperature Control: Maintain 0–5°C during initial mixing to reduce exothermic side reactions, followed by gradual warming to room temperature.
- Catalysts/Additives: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by scavenging HCl .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Yield Optimization Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | 75–80% |
| Temperature | 0°C → RT | 85% |
| Catalyst | DMAP (5 mol%) | 90% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the presence of the benzyl group (δ 7.3–7.4 ppm for aromatic protons), difluoromethoxy (δ 4.5–4.7 ppm, J ~ 70 Hz for ¹H-¹⁹F coupling), and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>98%).
- Mass Spectrometry (MS):
- ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 287.27 g/mol).
- X-ray Crystallography (if applicable):
Advanced Research Questions
Q. How do structural modifications to the difluoromethoxyethyl group affect biological activity?
Methodological Answer: Systematic SAR studies involve:
- Substituent Variation: Replace difluoromethoxy with methoxy, trifluoromethoxy, or chloro groups.
- Biological Assays: Test antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), and enzyme inhibition (AChE/BChE) .
Example SAR Table:
| Modification | Antimicrobial MIC (µg/mL) | AChE IC₅₀ (µM) |
|---|---|---|
| -OCH₂CF₃ (Parent) | 12.5 | 32.01 |
| -OCH₃ | >50 | 56.1 |
| -OCHF₂ | 25 | 40.0 |
Key Insight: Difluoromethoxy enhances lipophilicity and target binding compared to methoxy analogs .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- Molecular Docking (AutoDock Vina): Predict binding affinity to targets (e.g., AChE).
- ADMET Prediction (SwissADME): Optimize logP (target: 2–3), aqueous solubility, and CYP450 inhibition .
- Case Study:
- Adding a pyridinyl moiety () improved blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for parent).
Q. How to resolve discrepancies in biological assay data across studies?
Methodological Answer:
- Controlled Variables:
- Standardize cell lines (e.g., ATCC-certified MCF-7), solvent (DMSO concentration ≤0.1%), and assay protocols (MTT vs. resazurin).
- Statistical Validation:
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .
- Reproducibility Checks:
- Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
Q. What strategies enhance the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Analysis:
- HPLC-MS monitors hydrolysis (pH 7.4 buffer, 37°C). Half-life (t₁/₂) increases with:
- Prodrug Design: Mask carbamate with enzymatically cleavable groups.
- Formulation: Use cyclodextrin inclusion complexes to shield labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
